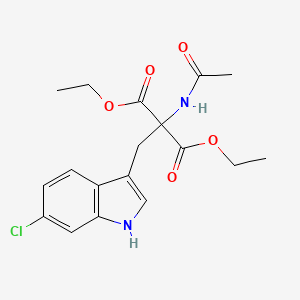

Diethyl (6-chloro-2-indolylmethyl)acetamidomalonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Diethyl (6-chloro-2-indolylmethyl)acetamidomalonate is a chemical compound with the molecular formula C18H21ClN2O5 and a molecular weight of 380.82 g/mol . It is primarily used in research applications, particularly in the field of proteomics . The compound is characterized by its crystalline appearance and is soluble in solvents such as dichloromethane, ethyl acetate, and methanol .

Métodos De Preparación

The synthesis of Diethyl (6-chloro-2-indolylmethyl)acetamidomalonate involves several steps. One common synthetic route includes the reaction of 6-chloroindole with diethyl acetamidomalonate under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent. The product is then purified through crystallization or other purification techniques . Industrial production methods may involve similar steps but are scaled up to produce larger quantities of the compound .

Análisis De Reacciones Químicas

Diethyl (6-chloro-2-indolylmethyl)acetamidomalonate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Aplicaciones Científicas De Investigación

Diethyl (6-chloro-2-indolylmethyl)acetamidomalonate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

Biology: The compound is used in proteomics research to study protein interactions and functions.

Medicine: Research involving this compound may contribute to the development of new pharmaceuticals, particularly those targeting specific proteins or enzymes.

Industry: It is used in the production of various chemical products and intermediates.

Mecanismo De Acción

The mechanism of action of Diethyl (6-chloro-2-indolylmethyl)acetamidomalonate involves its interaction with specific molecular targets, such as proteins or enzymes. The indole moiety in the compound allows it to bind with high affinity to these targets, influencing their activity and function . This interaction can modulate various biochemical pathways, leading to the desired biological effects .

Comparación Con Compuestos Similares

Diethyl (6-chloro-2-indolylmethyl)acetamidomalonate can be compared with other indole derivatives, such as:

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

5-Fluoroindole: Used in medicinal chemistry for the development of antiviral and anticancer agents.

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with molecular targets, making it valuable in various research applications .

Actividad Biológica

Diethyl (6-chloro-2-indolylmethyl)acetamidomalonate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, synthesizing findings from various studies and reports.

This compound has the following chemical characteristics:

- Molecular Formula : C₁₈H₁₈ClN₃O₅

- Molecular Weight : 380.823 g/mol

- LogP : 3.2052 (indicating moderate lipophilicity)

- Polar Surface Area (PSA) : 100.98 Ų

These properties suggest that the compound may exhibit significant interactions with biological membranes, potentially influencing its bioactivity.

The biological activity of this compound is primarily linked to its role as a substrate analog for various enzymes, particularly in the inhibition of histone deacetylases (HDACs). HDACs play a crucial role in the regulation of gene expression, and their inhibition has been associated with anti-cancer properties.

In studies examining substrate analogs derived from acetamidomalonate, it was found that modifications to the structure can significantly affect the inhibitory potency against different HDAC isoforms. For instance, certain derivatives showed IC50 values in the nanomolar range, indicating potent inhibition .

Anticancer Activity

Several studies have investigated the anticancer potential of this compound and its analogs:

- Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that compounds based on this structure exhibit cytotoxic effects. For example, one study reported that derivatives showed significant growth inhibition in breast cancer cell lines with IC50 values ranging from 200 to 500 nM .

- Mechanistic Insights : The anticancer activity is believed to stem from the compound's ability to induce apoptosis and cell cycle arrest through HDAC inhibition. This was confirmed by flow cytometry analyses which indicated an increase in sub-G1 phase cells, indicative of apoptosis .

- In Vivo Studies : Animal model studies further supported these findings, where treatment with this compound resulted in tumor size reduction in xenograft models of breast cancer .

Neuroprotective Effects

Emerging research indicates potential neuroprotective effects attributed to this compound:

- Mechanistic Pathways : It has been suggested that this compound may modulate pathways involved in neuroinflammation and oxidative stress. In vitro assays demonstrated a reduction in reactive oxygen species (ROS) levels in neuronal cell cultures treated with the compound .

Summary of Research Findings

| Study Type | Findings |

|---|---|

| In Vitro Cell Lines | Significant growth inhibition in breast cancer cells (IC50 ~200-500 nM) |

| In Vivo Models | Tumor size reduction in xenograft models |

| Mechanistic Studies | Induction of apoptosis via HDAC inhibition |

| Neuroprotection | Reduction in ROS levels; modulation of neuroinflammatory pathways |

Propiedades

IUPAC Name |

diethyl 2-acetamido-2-[(6-chloro-1H-indol-3-yl)methyl]propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O5/c1-4-25-16(23)18(21-11(3)22,17(24)26-5-2)9-12-10-20-15-8-13(19)6-7-14(12)15/h6-8,10,20H,4-5,9H2,1-3H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQQVCBKVPRYUNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CNC2=C1C=CC(=C2)Cl)(C(=O)OCC)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652549 |

Source

|

| Record name | Diethyl acetamido[(6-chloro-1H-indol-3-yl)methyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50517-09-4 |

Source

|

| Record name | Diethyl acetamido[(6-chloro-1H-indol-3-yl)methyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.